molecular formula C12H20N3O8P B15175046 5-n-Propylcytidine 5'-monophosphate CAS No. 117309-83-8

5-n-Propylcytidine 5'-monophosphate

Cat. No.: B15175046
CAS No.: 117309-83-8
M. Wt: 365.28 g/mol
InChI Key: DKEKQUGVBFJAGT-TURQNECASA-N
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Description

5-n-Propylcytidine 5'-monophosphate is a modified pyrimidine ribonucleotide derivative of cytidine 5'-monophosphate (CMP), where a propyl group (-CH₂CH₂CH₃) is substituted at the 5-position of the cytosine base. CMP itself is a critical intermediate in pyrimidine metabolism, serving roles in RNA synthesis, cellular signaling, and flavor enhancement (e.g., umami taste in foods) . The propyl modification likely alters its biochemical interactions, solubility, and enzymatic stability compared to unmodified CMP.

Properties

CAS No.

117309-83-8

Molecular Formula

C12H20N3O8P

Molecular Weight

365.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H20N3O8P/c1-2-3-6-4-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)5-22-24(19,20)21/h4,7-9,11,16-17H,2-3,5H2,1H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1

InChI Key

DKEKQUGVBFJAGT-TURQNECASA-N

Isomeric SMILES

CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Propylcytidine 5’-monophosphate can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. One common method involves the use of nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, which catalyze the phosphorylation of nucleosides using adenosine triphosphate or guanosine triphosphate as phosphate donors . The reaction conditions typically include a buffered aqueous solution at a mild temperature (e.g., 30°C) to ensure enzyme stability and activity .

Industrial Production Methods

Industrial production of 5-n-Propylcytidine 5’-monophosphate may involve large-scale enzymatic synthesis using bioreactors. The process can be optimized by employing a GTP regeneration system using acetate kinase from Escherichia coli to maintain a continuous supply of phosphate donors . This approach allows for high-yield production of the compound under environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

5-n-Propylcytidine 5’-monophosphate can undergo various chemical reactions, including:

    Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.

    Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding nucleoside.

    Substitution: The propyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Phosphorylation: 5-n-Propylcytidine diphosphate, 5-n-Propylcytidine triphosphate.

    Hydrolysis: 5-n-Propylcytidine.

    Substitution: Various 5-substituted cytidine derivatives.

Scientific Research Applications

5-n-Propylcytidine 5’-monophosphate has several applications in scientific research:

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of CMP Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Function(s)
Cytidine 5'-monophosphate C₉H₁₄N₃O₈P 323.20 None RNA synthesis, umami flavor
5-Methylcytidine 5'-monophosphate C₁₀H₁₆N₃O₈P 337.22 Methyl (-CH₃) Epigenetic regulation
Pseudouridine 5'-monophosphate C₉H₁₃N₂O₉P 324.19 Pseudouridine Stress response, RNA stability
This compound* C₁₂H₁₈N₃O₈P ~365.30 Propyl (-CH₂CH₂CH₃) Hypothesized: Enhanced stability

*Inferred data due to lack of direct evidence.

Table 2: Enzymatic Susceptibility

Enzyme Substrate Activity Impact Reference
Cyclic nucleotide phosphodiesterase CMP, 3',5'-cCMP Hydrolyzes phosphoester bond
Cytidylate cyclase CMP Forms 3',5'-cCMP
Thymidylate synthetase 5-Fluorodeoxyuridine 5'-monophosphate Inhibited by FdUMP

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